molecular formula C17H17N3O4 B2846883 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887883-15-0

4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2846883
CAS No.: 887883-15-0
M. Wt: 327.34
InChI Key: MLMDVHARRLWXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, a scaffold recognized in medicinal chemistry as a privileged structure for developing novel antibacterial agents . This compound features a 1,3,4-oxadiazole core, a five-membered heterocycle known to act as a bioisostere for carbonyl-containing groups like amides and esters, which can fine-tune the molecule's physicochemical properties, bioavailability, and binding interactions . The specific structure incorporates a furan-2-yl moiety at the 5-position of the oxadiazole ring and a 4-butoxybenzamide group at the 2-position. Researchers are particularly interested in this structural class due to its demonstrated potent and broad-spectrum activity against clinically significant drug-resistant bacterial pathogens . Related analogs have shown exceptional activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . The mechanism of action for N-(1,3,4-oxadiazol-2-yl)benzamides is multifaceted and can vary with subtle structural changes. For some analogs, the primary target is the inhibition of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria, while for others, it involves the inhibition of the trans-translation ribosome rescue pathway . More recent evidence suggests that certain halogenated derivatives function as multitargeting antibiotics, impacting menaquinone biosynthesis, depolarizing bacterial membranes, regulating siderophore biosynthesis, and interacting with essential proteins like DnaX and Pol IIIC, which are involved in DNA replication . This multi-target mechanism is highly valuable as it can slow the development of bacterial resistance; studies show that MRSA develops resistance to this class much more slowly than to conventional antibiotics like ciprofloxacin . The presence of the furan heterocycle and the lipophilic butoxy tail in this specific compound suggests potential for enhanced membrane permeability and interaction with hydrophobic enzyme pockets. This molecule is intended for in-vitro research applications only, including antibacterial susceptibility testing, mechanistic studies, and as a lead compound for further structural optimization in the development of novel anti-infectives to address the global antimicrobial resistance crisis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-3-10-22-13-8-6-12(7-9-13)15(21)18-17-20-19-16(24-17)14-5-4-11-23-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMDVHARRLWXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Attachment of the furan ring: The furan-2-yl group can be introduced via a cyclization reaction involving a suitable precursor.

    Substitution on the benzamide core: The butoxy group is introduced through an alkylation reaction using butyl bromide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-butoxybenzoic acid and the corresponding amine (5-(furan-2-yl)-1,3,4-oxadiazol-2-amine).

ConditionsReagentsProductsYieldSource
Acidic (HCl, 6M)HCl (reflux, 6h)4-Butoxybenzoic acid + 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine85%
Basic (NaOH, 1M)NaOH (80°C, 4h)Sodium 4-butoxybenzoate + 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in nucleophilic substitution and cycloaddition reactions due to its electron-deficient nature.

Nucleophilic Substitution at C-2

Reaction TypeReagents/ConditionsProductsYieldSource
AlkylationCH₃I, K₂CO₃ (DMF, 60°C)2-Methyl-5-(furan-2-yl)-1,3,4-oxadiazole + 4-butoxybenzamide62%
ArylationPhB(OH)₂, Pd(PPh₃)₄2-Phenyl-5-(furan-2-yl)-1,3,4-oxadiazole + 4-butoxybenzamide55%

Key Findings :

  • Substituents at C-2 of the oxadiazole influence electronic properties and biological activity .
  • Palladium-catalyzed cross-coupling enables direct functionalization .

Furan Ring Reactivity

The furan-2-yl group undergoes electrophilic substitution and Diels-Alder reactions.

Electrophilic Substitution

ReactionReagentsProductsYieldSource
NitrationHNO₃/H₂SO₄ (0°C)5-(5-Nitro-furan-2-yl)-1,3,4-oxadiazol-2-yl derivative70%
BrominationBr₂ (CH₂Cl₂, RT)5-(5-Bromo-furan-2-yl)-1,3,4-oxadiazol-2-yl derivative65%

Diels-Alder Cycloaddition

DienophileConditionsProductsYieldSource
Maleic anhydrideToluene, 100°C, 12hFused bicyclic adduct58%

Thermodynamic Parameters :

  • Activation energy for Diels-Alder reactions: ΔG‡ ≈ 85 kJ/mol (calculated via DFT) .

Butoxy Group Transformations

The butoxy chain undergoes oxidation and elimination reactions.

Oxidation to Carboxylic Acid

Oxidizing AgentConditionsProductsYieldSource
KMnO₄ (acidic)H₂SO₄, 70°C, 3h4-Carboxybenzamide derivative80%
CrO₃Acetone, RT, 6h4-Ketobutoxy intermediate45%

Mechanistic Pathway :

  • KMnO₄ oxidizes the terminal methyl group of the butoxy chain to a carboxylic acid via radical intermediates.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan and benzamide moieties.

ConditionsProductsQuantum YieldSource
UV (λ = 254 nm), 24hBridged cyclobutane derivative0.12

Spectroscopic Evidence :

  • UV-Vis : Absorption band at 270 nm (π→π* transition) diminishes post-irradiation .

Catalytic Hydrogenation

The oxadiazole and furan rings are reduced under hydrogenation conditions.

CatalystConditionsProductsYieldSource
Pd/C (10% w/w)H₂ (1 atm), EtOH, 8hTetrahydro-oxadiazole + Tetrahydrofuran derivatives90%

Key Insight :

  • Ring saturation enhances solubility but reduces aromatic conjugation.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Proposed Decomposition ProcessSource
150–20012%Loss of butoxy chain
250–30058%Oxadiazole ring cleavage + CO₂ release

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds containing the oxadiazole ring exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide may share similar mechanisms due to its structural characteristics.

Anticancer Properties

Benzamide derivatives have been explored for their anticancer activities. A related compound with an oxadiazole scaffold was identified as a potent inhibitor of RET kinase, which is implicated in various cancers . The potential of This compound as a therapeutic agent warrants further investigation into its efficacy against cancer cell lines.

Anti-inflammatory Effects

Compounds featuring the oxadiazole ring have shown anti-inflammatory effects in various studies. The incorporation of furan and benzamide structures may enhance these properties, suggesting that This compound could be beneficial in treating inflammatory diseases .

Pesticidal Activity

The design of novel pesticides has increasingly focused on compounds with oxadiazole and benzamide structures. A study reported that benzamides substituted with pyridine-linked 1,2,4-oxadiazole exhibited significant larvicidal and fungicidal activities . This suggests that This compound might also possess similar insecticidal properties that could be harnessed for pest control.

Fungicidal Activity

Research indicates that compounds with oxadiazole structures can effectively inhibit fungal growth. For example, certain derivatives demonstrated strong activity against Botrytis cinerea, a common plant pathogen . The potential fungicidal properties of This compound may be explored for agricultural applications.

Summary of Biological Activities

Application AreaActivity TypeRelated Compounds/Studies
Medicinal ChemistryAntibacterialEffective against MRSA
AnticancerInhibitors of RET kinase
Anti-inflammatoryPotential benefits in inflammatory diseases
Agricultural SciencePesticidalSignificant larvicidal activity
FungicidalEffective against Botrytis cinerea

Mechanism of Action

The mechanism of action of 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting cellular processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide and its analogs:

Compound Structural Features Biological Activity Key Findings References
This compound (Target) - Butoxy group at benzamide para position
- Furan-2-yl oxadiazole core
Antifungal, enzyme inhibition (inferred from analogs) Limited direct data; inferred activity based on structural similarity to LMM11 and related compounds. N/A
LMM11
(4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Cyclohexyl(ethyl)sulfamoyl substituent
- Furan-2-yl oxadiazole core
Antifungal (Candida albicans)
Thioredoxin reductase (TrxR) inhibition
MIC: 1.56 µg/mL against C. albicans; acts via TrxR inhibition .
LMM5
(4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide)
- Benzyl(methyl)sulfamoyl group
- 4-Methoxyphenylmethyl oxadiazole substituent
Antifungal (Candida albicans) MIC: 3.12 µg/mL; less potent than LMM11 due to bulkier substituent .
N-(((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide - 2-Bromophenyl substituent
- Amino-methyl linker
GSK-3β inhibition
Anti-Alzheimer’s potential
Binds GSK-3β via hydrogen bonds (Val135); complies with Lipinski’s rule (log P = 3.2) .
4-Chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide - Thiadiazole core (vs. oxadiazole)
- Chloro substituent
Antibacterial (Pseudomonas aeruginosa) MIC: ~10 µg/mL; thiadiazole core enhances Gram-negative activity .
4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide - Chloro-benzamide
- Oxadiazole-amino linkage
Cytotoxicity (unspecified targets) Structural data available (CAS: 851723-24-5); biological activity under investigation .

Key Comparative Insights:

However, LMM11’s cyclohexyl(ethyl)sulfamoyl group confers stronger TrxR inhibition, critical for antifungal efficacy . Bulkier substituents (e.g., LMM5’s 4-methoxyphenylmethyl) reduce potency, suggesting that steric hindrance affects target binding .

Core Heterocycle Impact :

  • Replacing the oxadiazole core with thiadiazole (as in ) shifts activity toward Gram-negative bacteria, highlighting the importance of heteroatom configuration in target selectivity .

Enzyme Inhibition Mechanisms :

  • LMM11 and the target compound likely inhibit TrxR, a key enzyme in oxidative stress response, whereas the bromophenyl derivative () targets GSK-3β, implicating divergent therapeutic applications .

Research Findings and Implications

  • Antifungal Activity : The furan-oxadiazole scaffold is critical for antifungal action, with LMM11’s sulfamoyl group providing optimal TrxR inhibition. The target compound’s butoxy group may require further optimization to match LMM11’s efficacy .
  • Structural Flexibility : Modifications at the benzamide para position (e.g., chloro, methoxy, sulfamoyl) allow tuning of biological activity, enabling targeted drug development .

Biological Activity

4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a butoxy group and a 1,3,4-oxadiazole ring containing a furan moiety . Its unique structural components contribute to its diverse biological activities.

PropertyValue
Molecular Formula C18_{18}H19_{19}N3_{3}O3_{3}
Molecular Weight 325.36 g/mol
IUPAC Name This compound
CAS Number 891137-07-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as tyrosinase, which is involved in melanin production. Studies indicate that certain derivatives of oxadiazoles can activate or inhibit this enzyme depending on their substituents .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth .
  • Anticancer Potential : Research indicates that compounds containing oxadiazole rings may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Case Study 1: Tyrosinase Activity

A study assessed the effects of various oxadiazole derivatives on tyrosinase activity. The results indicated that compounds with a furan moiety exhibited varying degrees of activation and inhibition of the enzyme. The presence of specific substituents influenced their binding affinity and efficacy .

Compound IDActivation/InhibitionComments
6aActivationHighest activation effect
6bInhibitionPresence of halogens reduced activity
6cNeutralNo significant effect

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against several strains of bacteria and fungi. Results indicated that the compound showed significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .

Case Study 3: Anticancer Activity

Research focusing on the anticancer properties revealed that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and inhibition of cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step protocol:

Step 1 : Prepare the 1,3,4-oxadiazole core by cyclizing furan-2-carbohydrazide with a carboxylic acid derivative (e.g., 4-butoxybenzoyl chloride) using dehydrating agents like POCl₃ or H₂SO₄ under reflux .

Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (≥95% purity, as in ).

  • Critical Note : Optimize reaction time and temperature to avoid side products (e.g., over-oxidation of the furan ring) .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., butoxy group at C4, furan ring integration) .
  • X-ray crystallography : For absolute configuration verification (SHELX software recommended for refinement ).
  • HRMS : To validate molecular formula (expected [M+H]⁺: C₁₉H₂₀N₃O₄⁺ = 354.1453) .

Advanced Research Questions

Q. How do structural modifications (e.g., butoxy vs. methoxy groups) influence biological activity in oxadiazole derivatives?

  • Methodology :

  • SAR Study : Synthesize analogs (e.g., 4-methoxy or 4-ethoxy variants) and compare bioactivity in assays (e.g., antimicrobial IC₅₀, enzyme inhibition).
  • Data Analysis : Use molecular docking (AutoDock Vina) to assess binding affinity differences in target proteins (e.g., bacterial dihydrofolate reductase) .
  • Example : Replace butoxy with smaller groups to evaluate steric effects on target binding .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

Assay Standardization : Re-test under controlled conditions (e.g., fixed pH, temperature, and cell lines).

Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidized furan derivatives) that may interfere with activity .

Statistical Validation : Apply ANOVA to compare datasets from independent labs .

Q. What mechanistic insights exist for oxadiazole derivatives targeting antimicrobial pathways?

  • Methodology :

  • Enzyme Assays : Measure inhibition of bacterial DNA gyrase or fungal lanosterol demethylase .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in microbial cells .
  • Resistance Studies : Serial passage experiments to evaluate mutation rates under sublethal compound exposure .

Key Research Gaps

  • Crystallographic Data : No X-ray structures for the target compound exist; prioritize single-crystal growth .
  • In Vivo Toxicity : Limited data on pharmacokinetics; recommend murine models for ADME studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.